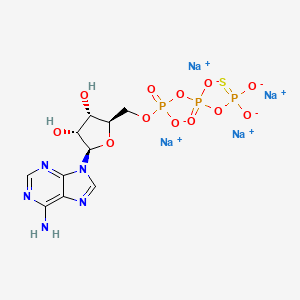
Adenosine-5'-O-(3-thiotriphosphate) (sodium salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Adenosine-5’-O-(3-thiotriphosphate) (sodium salt) is a modified nucleotide that serves as a stable analog of adenosine triphosphate (ATP). This compound is known for its resistance to hydrolysis by phosphatases and ATPases, making it a valuable tool in biochemical and physiological studies. It is often used to investigate the role of ATP in various cellular processes, including signal transduction, enzyme activity, and energy metabolism .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine-5’-O-(3-thiotriphosphate) (sodium salt) typically involves the thiophosphorylation of adenosine monophosphate (AMP) or adenosine diphosphate (ADP). One common method includes the reaction of AMP or ADP with thiophosphoryl chloride (PSCl3) under controlled conditions. The reaction is usually carried out in anhydrous solvents such as dimethylformamide (DMF) or acetonitrile, and the product is purified using chromatographic techniques[2][2].
Industrial Production Methods
Industrial production of Adenosine-5’-O-(3-thiotriphosphate) (sodium salt) involves large-scale synthesis using automated synthesizers and high-throughput purification systems. The process is optimized for yield and purity, ensuring that the final product meets stringent quality standards. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, ensures the consistency and reliability of the compound[2][2].
化学反応の分析
Types of Reactions
Adenosine-5’-O-(3-thiotriphosphate) (sodium salt) undergoes various chemical reactions, including:
Substitution Reactions: The thiophosphate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions involving Adenosine-5’-O-(3-thiotriphosphate) (sodium salt) include nucleophiles such as amines and thiols. Reaction conditions typically involve mild temperatures and neutral to slightly basic pH to maintain the stability of the compound .
Major Products Formed
The major products formed from reactions involving Adenosine-5’-O-(3-thiotriphosphate) (sodium salt) depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various adenosine derivatives, while hydrolysis results in the formation of adenosine and thiophosphate .
科学的研究の応用
Adenosine-5’-O-(3-thiotriphosphate) (sodium salt) has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study the activity of ATP-dependent enzymes.
Biology: Employed in studies of signal transduction pathways, particularly those involving purinergic receptors.
Medicine: Investigated for its potential therapeutic effects in conditions related to ATP metabolism and signaling.
Industry: Utilized in the development of biosensors and diagnostic assays.
作用機序
Adenosine-5’-O-(3-thiotriphosphate) (sodium salt) exerts its effects by mimicking the action of ATP. It binds to ATP-dependent enzymes and receptors, activating or inhibiting their activity. The compound is particularly effective in studies involving purinergic receptors, where it acts as an agonist or antagonist, modulating intracellular signaling pathways. The thiophosphate group enhances the stability of the compound, allowing for prolonged activity in biological systems .
類似化合物との比較
Similar Compounds
Adenosine-5’-O-(3-thiotriphosphate) (tetralithium salt): Another stable analog of ATP, used in similar applications.
Adenosine-5’-O-(2-thiotriphosphate) (sodium salt): A related compound with a thiophosphate group at a different position.
Adenosine-5’-O-(3-thiotriphosphate) (tetrasodium salt): Similar in structure and function, but with different counterions.
Uniqueness
Adenosine-5’-O-(3-thiotriphosphate) (sodium salt) is unique due to its specific thiophosphate modification, which provides resistance to enzymatic hydrolysis. This stability makes it particularly valuable in long-term studies and applications where prolonged activity is required. Additionally, the sodium salt form offers specific solubility and handling advantages compared to other counterions .
特性
分子式 |
C10H12N5Na4O12P3S |
|---|---|
分子量 |
611.18 g/mol |
IUPAC名 |
tetrasodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] dioxidophosphinothioyl phosphate |
InChI |
InChI=1S/C10H16N5O12P3S.4Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(25-10)1-24-28(18,19)26-29(20,21)27-30(22,23)31;;;;/h2-4,6-7,10,16-17H,1H2,(H,18,19)(H,20,21)(H2,11,12,13)(H2,22,23,31);;;;/q;4*+1/p-4/t4-,6-,7-,10-;;;;/m1..../s1 |
InChIキー |
PBVFEDMHGRBQSV-KWIZKVQNSA-J |
異性体SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=S)([O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+] |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=S)([O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


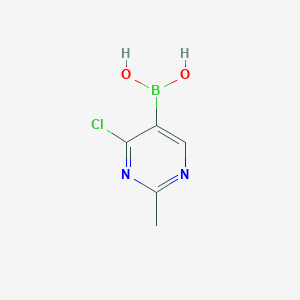

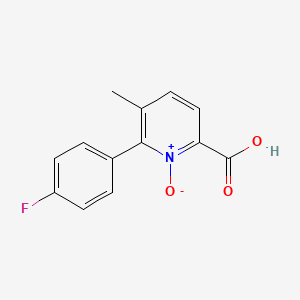
![1',3'-Bis[1,2-dimyristoyl-sn-glycero-3-phospho]-sn-glycerol (ammonium salt)](/img/structure/B14089383.png)
![N'-[(1Z)-1-(naphthalen-2-yl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B14089385.png)
![1-(4-Hydroxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089392.png)
![1-[3-(Benzyloxy)phenyl]-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089399.png)
![5-(4-Tert-butylphenyl)-4-[hydroxy-(3-methoxyphenyl)methylidene]-1-pyridin-2-ylpyrrolidine-2,3-dione](/img/structure/B14089429.png)
![(4-{[(5-Hydroxy-6-phenyl-1,2,4-triazin-3-yl)sulfanyl]methyl}phenyl)(phenyl)methanone](/img/structure/B14089434.png)

![1-(3,4-Diethoxyphenyl)-7-fluoro-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089440.png)
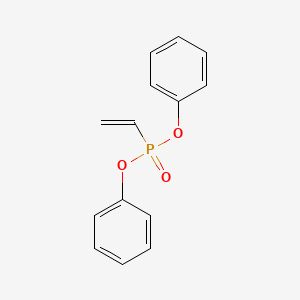
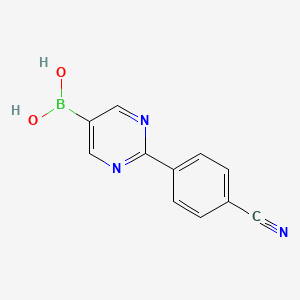
![1-Butyl-2-[2-[3-[2-(1-butylbenzo[cd]indol-1-ium-2-yl)ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indole;tetrafluoroborate](/img/structure/B14089465.png)
